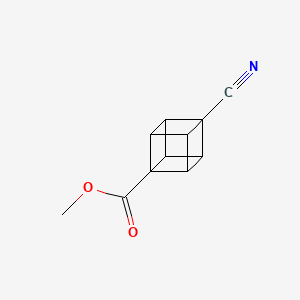

methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H11NO2·HCl . It appears as a white to light yellow powder or crystal .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions .Aplicaciones Científicas De Investigación

Structural Analysis and Substituent Effects

The study by Irngartinger et al. (1999) explored the crystal structures of various cubane derivatives, including those related to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate," by means of X-ray diffraction analysis. The research highlighted how substituents like fluorine, chlorine, and ester groups affect the bond lengths within the cubane skeleton, providing insight into the electronic and steric influences of different substituents on the cubane framework (Irngartinger, Strack, Gredel, Dreuw, & Della, 1999).

Catalytic Reactions Involving Carboxylates

Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates as substrates. This research is pertinent to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" as it involves the functionalization of carboxylate derivatives, potentially opening pathways for the modification or synthesis of related compounds (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) investigated the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which is relevant to the research on "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" by illustrating the potential biological activities of structurally complex carboxylates (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

N-Heterocyclic Carbene Complexes

Glas (2001) reported the methylation of imidazolylcyclohexanol derivatives to produce imidazolium iodides, which are further used to synthesize carbene complexes. This study is indirectly related to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" by showcasing the versatility of methylated compounds in forming complexes that have applications in catalysis and material science (Glas, 2001).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-cyanocubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWWJLDCZLPNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)